Home > Products > Screening Compounds P134266 > 13,14-Dihydro-PGE1
13,14-Dihydro-PGE1 - 19313-28-1

13,14-Dihydro-PGE1

Catalog Number: EVT-305100
CAS Number: 19313-28-1
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

13,14-Dihydro-Prostaglandin E1 is a biologically active metabolite of Prostaglandin E1 (PGE1) found in humans. [, , ] It is formed in vivo through the metabolic pathway of PGE1, primarily through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase. [, , ] This metabolite has been shown to possess comparable, and in some cases even greater, biological activity compared to its parent compound, PGE1. [, ] Due to its diverse biological activities, 13,14-dihydro-PGE1 has become a subject of interest in various fields of scientific research, including cardiovascular research, inflammation studies, and lipid metabolism investigations.

Mechanism of Action

The mechanism of action of 13,14-dihydro-PGE1 is complex and multifaceted, involving interactions with various cellular targets. Like PGE1, it primarily exerts its effects by binding to and activating specific prostaglandin receptors, particularly the EP2 and EP4 receptors. [, ] This activation triggers intracellular signaling cascades, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels, in turn, modulate downstream effector molecules, resulting in a wide range of physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of immune cell function. [, ]

Applications
  • Cardiovascular Research: 13,14-dihydro-PGE1 exhibits potent vasodilatory effects on various vascular beds, similar to PGE1. [, ] This property makes it a valuable tool for studying vascular reactivity and investigating the mechanisms underlying cardiovascular diseases.

  • Inflammation Studies: 13,14-dihydro-PGE1 effectively inhibits the activation of platelets and neutrophils, key players in inflammatory processes. [, ] This anti-inflammatory activity suggests potential applications for studying inflammatory pathways and exploring novel therapeutic strategies for inflammatory disorders.

  • Lipid Metabolism Investigations: Studies suggest that 13,14-dihydro-PGE1 can influence lipid metabolism by increasing low-density lipoprotein (LDL) receptor activity, potentially leading to a reduction in circulating LDL cholesterol levels. [, ] This finding highlights its potential role in atherosclerosis research and development of novel approaches for managing dyslipidemia.

  • Smooth Muscle Cell Activity: Research indicates that 13,14-dihydro-PGE1 inhibits smooth muscle cell activity and extracellular matrix production, suggesting a potential role in regulating vascular remodeling and mitigating the progression of atherosclerosis. [, ]

  • Antimitotic Activity: Studies have demonstrated that 13,14-dihydro-PGE1 possesses antimitotic properties, particularly in vascular smooth muscle cells, highlighting its potential application in research related to vascular cell proliferation and potential therapeutic strategies for conditions associated with abnormal cell growth. []

Prostaglandin E1 (PGE1)

15-Keto-13,14-dihydro-PGE1

    Compound Description: 15-Keto-13,14-dihydro-PGE1 is a major metabolite of both PGE1 and 13,14-Dihydro-PGE1, formed through the oxidation of the 15-hydroxyl group. [, ]. This metabolite is considered biologically inactive in comparison to PGE1 and 13,14-Dihydro-PGE1.

    Relevance: The formation of 15-Keto-13,14-dihydro-PGE1 represents a major metabolic pathway for both PGE1 and 13,14-Dihydro-PGE1 [, ]. This metabolic conversion significantly impacts the levels of active compounds available in vivo. The inactive nature of 15-Keto-13,14-dihydro-PGE1 distinguishes it from PGE1 and 13,14-Dihydro-PGE1, both of which retain biological activity [, , ].

11-Deoxy-PGE1

    Compound Description: 11-Deoxy-PGE1 is a synthetic analog of PGE1 lacking the hydroxyl group at the 11-position. []. It serves as a key intermediate in various synthetic routes for producing prostaglandins and their analogs, offering a simplified structure compared to naturally occurring prostaglandins.

    Relevance: 11-Deoxy-PGE1 highlights the structural modifications explored by researchers to develop prostaglandin analogs with potentially improved pharmacological properties compared to 13,14-Dihydro-PGE1 and PGE1 [].

11,15-Bis-deoxy-PGE1

    Compound Description: 11,15-Bis-deoxy-PGE1 is a synthetic analog of PGE1 lacking hydroxyl groups at both the 11 and 15 positions. []. This compound represents a further simplification of the PGE1 structure, often used as an intermediate in the synthesis of more complex prostaglandins.

    Relevance: Similar to 11-Deoxy-PGE1, the synthesis and utilization of 11,15-Bis-deoxy-PGE1 underscore the ongoing efforts to design and synthesize prostaglandin analogs with potentially enhanced therapeutic profiles compared to 13,14-Dihydro-PGE1 and PGE1 [].

15-Deoxy-PGE1

    Compound Description: 15-Deoxy-PGE1 is a synthetic analog of PGE1 lacking the hydroxyl group at the 15-position. []. This modification can alter the compound's metabolic stability and biological activity.

    Relevance: By comparing the effects of 15-Deoxy-PGE1 with those of 13,14-Dihydro-PGE1 and PGE1, researchers can gain insights into the structure-activity relationships of prostaglandins and potentially identify analogs with superior therapeutic properties [].

11-Deoxy-13,14-dihydro-PGE1

    Compound Description: 11-Deoxy-13,14-dihydro-PGE1 is a synthetic analog of PGE1 lacking a hydroxyl group at the 11-position and featuring a saturated bond between carbon atoms 13 and 14. []. This compound exemplifies the strategy of combining different structural modifications to fine-tune the pharmacological properties of prostaglandins.

    Relevance: The development and investigation of 11-Deoxy-13,14-dihydro-PGE1 highlight the structure-activity relationships within the prostaglandin family and contribute to the search for analogs with improved therapeutic potential in comparison to 13,14-Dihydro-PGE1 and PGE1 [].

11-Deoxy-13,14-dihydro-PGF1α

    Compound Description: 11-Deoxy-13,14-dihydro-PGF1α belongs to the F series of prostaglandins and lacks a hydroxyl group at the 11-position with a saturated bond between carbons 13 and 14. []. This structural difference results in distinct biological activities compared to PGE series prostaglandins.

    Relevance: Although structurally related to 13,14-Dihydro-PGE1, 11-Deoxy-13,14-dihydro-PGF1α exhibits different biological effects due to its belonging to the PGF series. The comparison between these compounds helps to understand the structure-activity relationships and the diverse biological roles of prostaglandins [].

11-Deoxy-PGF1β

    Compound Description: 11-Deoxy-PGF1β belongs to the F series of prostaglandins and lacks a hydroxyl group at the 11-position. []. It is a structural isomer of 11-Deoxy-PGF1α, differing in the stereochemistry of the hydroxyl group at the 9-position.

Prostaglandin E2 (PGE2)

    Compound Description: Prostaglandin E2 (PGE2) is another naturally occurring prostaglandin with potent inflammatory and physiological effects. [, ].

    Relevance: While both PGE2 and 13,14-Dihydro-PGE1 can stimulate adenylyl cyclase activity, they might exhibit different potencies and selectivities for specific prostaglandin receptors, such as EP2 and EP4 receptors [, ]. Understanding these differences can help to elucidate their distinct roles in various physiological and pathological processes.

16,16-Dimethyl-PGE2

    Compound Description: 16,16-Dimethyl-PGE2 is a synthetic analog of PGE2 with methyl groups substituted at the 16-position. [, ]. These modifications are intended to influence the molecule's metabolic stability and receptor binding affinity.

    Relevance: The development of 16,16-Dimethyl-PGE2, along with its comparison to 13,14-Dihydro-PGE1, aids in understanding the structure-activity relationships of prostaglandins and their interactions with specific receptors like EP2 and EP4 [, ]. This knowledge can guide the development of prostaglandin analogs with enhanced selectivity and therapeutic potential.

Butaprost

    Compound Description: Butaprost is a synthetic analog of PGE2 with selectivity for the EP2 receptor. [, ]. It acts as a vasodilator and is often used in research to investigate the specific roles of the EP2 receptor.

    Relevance: Comparing the pharmacological profiles of Butaprost and 13,14-Dihydro-PGE1 can shed light on their respective affinities and selectivities for EP2 receptors [, ]. Understanding these differences is essential for developing targeted therapies that selectively modulate specific prostaglandin receptors.

Prostaglandin D2 (PGD2)

    Compound Description: Prostaglandin D2 (PGD2) is a prostaglandin involved in various physiological processes, including sleep regulation, inflammation, and allergic responses. [, ].

    Relevance: While structurally related to 13,14-Dihydro-PGE1, PGD2 exhibits distinct biological activities due to its interaction with different prostaglandin receptors. Notably, PGD2 has been shown to be upregulated by sitagliptin, potentially contributing to the beneficial effects of the drug in hepatic ischemia-reperfusion injury []. In contrast, 13,14-Dihydro-PGE1 has been primarily studied for its vasodilatory, anti-platelet, and anti-inflammatory effects.

15-Deoxy-12,14-PGJ2

    Compound Description: 15-Deoxy-12,14-PGJ2 is a dehydration product of PGD2 and exhibits anti-inflammatory and anti-tumor activities. [].

    Relevance: Similar to PGD2, 15-Deoxy-12,14-PGJ2 showcases the structural diversity and distinct biological activities within the prostaglandin family compared to 13,14-Dihydro-PGE1. The finding that sitagliptin can upregulate 15-Deoxy-12,14-PGJ2 further emphasizes the complex interplay between prostaglandins and pharmacological interventions [].

Prostaglandin F2α (PGF2α)

    Compound Description: Prostaglandin F2α (PGF2α) is a prostaglandin involved in various physiological processes, including uterine contraction, inflammation, and bronchoconstriction. [].

    Relevance: PGF2α, like other prostaglandins, demonstrates the structural and functional diversity within this family of signaling molecules compared to 13,14-Dihydro-PGE1. The finding that PGF2α is upregulated in hepatic ischemia-reperfusion injury, but not following sitagliptin treatment, suggests a potential role for this prostaglandin in the pathophysiology of this condition and highlights the potential of sitagliptin to modulate prostaglandin levels [].

Prostaglandin I2 (PGI2)

    Compound Description: Prostaglandin I2 (PGI2), also known as prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation. [, ]. It plays a crucial role in regulating blood flow and preventing thrombosis.

14-Methyl-13,14-dihydro-PGE1

    Compound Description: 14-Methyl-13,14-dihydro-PGE1 is a synthetic analog of 13,14-dihydro-PGE1 with a methyl group at the 14-position. []. This modification is likely to influence its interaction with enzymes like 15-hydroxyprostaglandin dehydrogenase (PGDH).

    Relevance: The development of 14-Methyl-13,14-dihydro-PGE1 as a potent inhibitor of PGDH, an enzyme responsible for the degradation of prostaglandins, highlights the potential for designing analogs with altered metabolic stability compared to 13,14-Dihydro-PGE1. [] Inhibiting PGDH could enhance the duration of action of prostaglandins, making them more suitable for therapeutic applications.

16-Cyclopentyl-ω-trinor-15-epi-PGE2

    Compound Description: 16-Cyclopentyl-ω-trinor-15-epi-PGE2 is a synthetic analog of PGE2 with significant modifications to the omega chain and a change in stereochemistry at the 15-position. []. These alterations likely impact its interaction with PGDH and other targets.

    Relevance: The identification of 16-Cyclopentyl-ω-trinor-15-epi-PGE2 as a potent PGDH inhibitor emphasizes the possibility of designing prostaglandin analogs with enhanced metabolic stability compared to 13,14-Dihydro-PGE1. [] By understanding the structural features that influence PGDH activity, researchers can develop novel prostaglandin-based therapeutics with prolonged half-lives and improved efficacy.

5,6-Dihydro-PGE3

    Compound Description: 5,6-Dihydro-PGE3 belongs to the E series of prostaglandins, featuring a saturated bond between carbon atoms 5 and 6. []. This structural difference likely influences its receptor binding affinity and biological activity compared to other prostaglandins.

    Relevance: The inclusion of 5,6-Dihydro-PGE3 in studies investigating platelet sensitivity to anti-aggregatory prostaglandins underscores the diverse pharmacological profiles within this family of signaling molecules []. Understanding how structural variations in prostaglandins, like the saturated bond in 5,6-Dihydro-PGE3 compared to 13,14-Dihydro-PGE1, affect their interactions with receptors and influence their biological activities is crucial for developing targeted therapies.

Properties

CAS Number

19313-28-1

Product Name

13,14-Dihydro-PGE1

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1

InChI Key

DPOINJQWXDTOSF-DODZYUBVSA-N

SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

(11α,15S)-11,15-Dihydroxy-9-oxo-prostan-1-oic Acid; 3-Hydroxy-2-(3-hydroxyoctyl)-5-oxo-cyclopentaneheptanoic Acid Stereoisomer; (15S)-Dihydroprostaglandin E1; 11,15-Dihydroxy-9-ketoprostanoic Acid; 11α,15-Dihydroxy-9-oxoprostanoic Acid; 13,14-Dihydro

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.